(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azetidinone Formation and Reactivity
Research has shown that azetidinones, related to the core structure of the mentioned compound, exhibit unique reactivity patterns, which are crucial for the synthesis of novel chemical entities. A study by Zoghbi and Warkentin (1992) on azetidinone formation revealed that it does not compete with intermolecular reactions, suggesting potential for diverse chemical synthesis applications without the risk of unwanted side reactions Zoghbi & Warkentin, 1992.
Metabolism of Strained Rings
Li et al. (2019) explored the metabolism of strained ring structures, including azetidinyl moieties, demonstrating the role of glutathione S-transferase in the formation of glutathione-conjugated spiro-azetidine. This study provides insight into how strained heterocycles like those found in the compound of interest are metabolized, emphasizing the significance of understanding these pathways for drug design and pharmacokinetics Li et al., 2019.
Synthesis and Antimicrobial Activity of Benzofuran Derivatives
Sunitha et al. (2017) investigated the synthesis and antimicrobial activity of novel benzofuran-based 1,2,3-triazoles, demonstrating the potential of benzofuran derivatives in developing new antimicrobial agents. While not directly studying the compound , this research highlights the relevance of benzofuran structures in medicinal chemistry and their potential for developing new therapeutic agents Sunitha et al., 2017.
Novel Anticholinesterases Based on Furobenzofuran
Luo et al. (2005) synthesized novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, showcasing the therapeutic potential of benzofuran derivatives in treating neurodegenerative diseases. This work suggests that modifications to the benzofuran structure, akin to the compound of interest, could lead to promising candidates for treating conditions like Alzheimer's disease Luo et al., 2005.
Properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-4-2-3-11-7-14(24-15(11)13)18(22)21-8-12(9-21)17-19-16(20-25-17)10-5-6-10/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWWSRCMFULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.